molecular formula C18H22ClNO B13535526 1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

Cat. No.: B13535526
M. Wt: 303.8 g/mol
InChI Key: JLVORXGODOHYAA-UHFFFAOYSA-N
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Description

1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a methoxyphenyl group and a tetrahydroisoquinoline core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

  • Formation of the Tetrahydroisoquinoline Core: : The initial step involves the synthesis of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.

  • Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction. In this step, the tetrahydroisoquinoline core reacts with a methoxybenzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.

  • Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby influencing neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 6-position.

    6-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxyphenyl group.

    1-[(3-hydroxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline: Has a hydroxy group instead of a methoxy group.

Uniqueness

1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both the methoxyphenyl group and the methyl group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C18H21NO.ClH/c1-13-6-7-17-15(10-13)8-9-19-18(17)12-14-4-3-5-16(11-14)20-2;/h3-7,10-11,18-19H,8-9,12H2,1-2H3;1H

InChI Key

JLVORXGODOHYAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(NCC2)CC3=CC(=CC=C3)OC.Cl

Origin of Product

United States

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